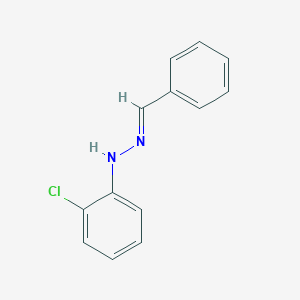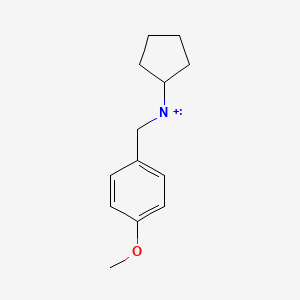
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene is an organic compound that features a cyclopentyl group attached to an azanyliumylmethyl moiety, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene typically involves the reaction of cyclopentylamine with a suitable benzyl halide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the benzene ring and methoxy substitution.
4-Methoxybenzylamine: Contains the methoxy-substituted benzene ring but lacks the cyclopentyl group.
Uniqueness
1-(Cyclopentylazanyliumylmethyl)-4-methoxybenzene is unique due to the combination of the cyclopentyl group, azanyliumylmethyl moiety, and methoxy-substituted benzene ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C13H18NO+ |
|---|---|
Molecular Weight |
204.29 g/mol |
InChI |
InChI=1S/C13H18NO/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3/q+1 |
InChI Key |
NSYOFJXGTJWXJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+]C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


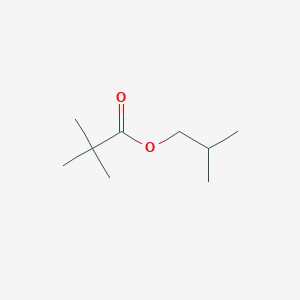
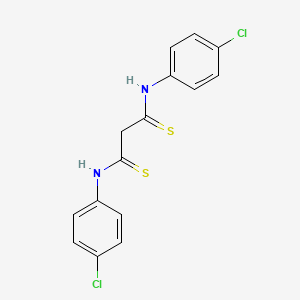
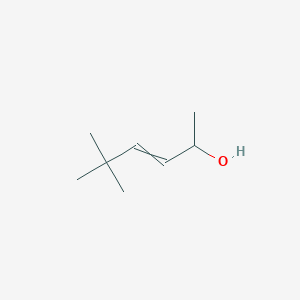
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![3-[(2S,3S)-8-Ethenyl-13-ethyl-3,7,12,17,20-pentamethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14749156.png)

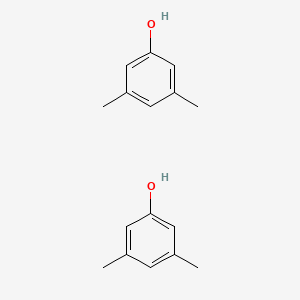
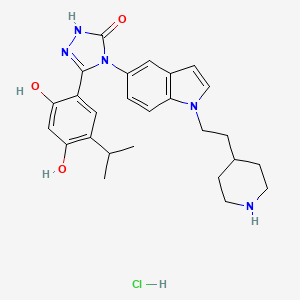
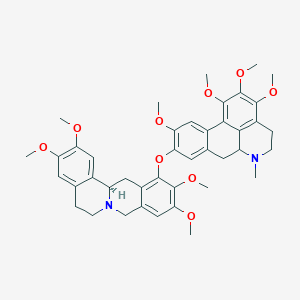
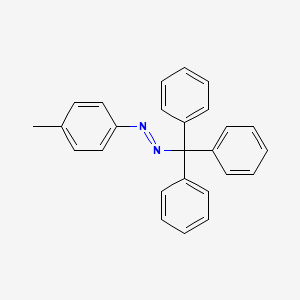
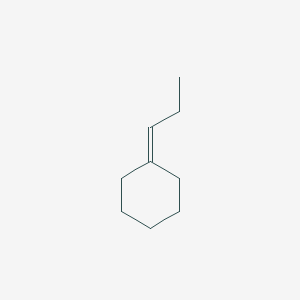
![2-(2-pyridin-3-ylethynyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14749190.png)
![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
